Cas no 1781087-73-7 (tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate)

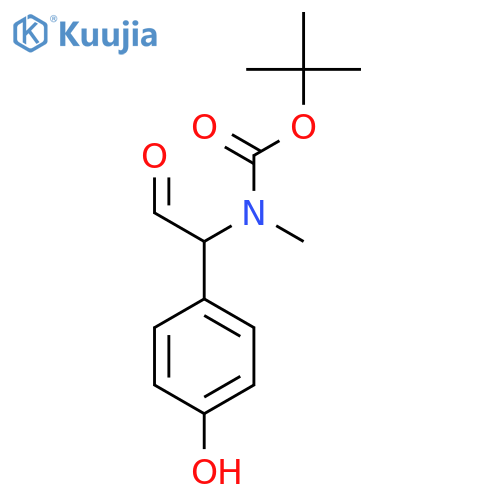

1781087-73-7 structure

商品名:tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate

tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate

- tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate

- EN300-1901942

- 1781087-73-7

-

- インチ: 1S/C14H19NO4/c1-14(2,3)19-13(18)15(4)12(9-16)10-5-7-11(17)8-6-10/h5-9,12,17H,1-4H3

- InChIKey: QJYHBUPDYQXINE-UHFFFAOYSA-N

- ほほえんだ: O(C(N(C)C(C=O)C1C=CC(=CC=1)O)=O)C(C)(C)C

計算された属性

- せいみつぶんしりょう: 265.13140809g/mol

- どういたいしつりょう: 265.13140809g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 5

- 複雑さ: 316

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2

- トポロジー分子極性表面積: 66.8Ų

tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1901942-0.25g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 0.25g |

$1183.0 | 2023-09-18 | ||

| Enamine | EN300-1901942-10.0g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 10g |

$5528.0 | 2023-06-03 | ||

| Enamine | EN300-1901942-1.0g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 1g |

$1286.0 | 2023-06-03 | ||

| Enamine | EN300-1901942-0.05g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 0.05g |

$1080.0 | 2023-09-18 | ||

| Enamine | EN300-1901942-5.0g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 5g |

$3728.0 | 2023-06-03 | ||

| Enamine | EN300-1901942-5g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 5g |

$3728.0 | 2023-09-18 | ||

| Enamine | EN300-1901942-2.5g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 2.5g |

$2520.0 | 2023-09-18 | ||

| Enamine | EN300-1901942-1g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 1g |

$1286.0 | 2023-09-18 | ||

| Enamine | EN300-1901942-0.5g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 0.5g |

$1234.0 | 2023-09-18 | ||

| Enamine | EN300-1901942-10g |

tert-butyl N-[1-(4-hydroxyphenyl)-2-oxoethyl]-N-methylcarbamate |

1781087-73-7 | 10g |

$5528.0 | 2023-09-18 |

tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate 関連文献

-

Alexandre Ciaccafava,Daria Tombolelli,Lilith Domnik,Jochen Fesseler,Jae-Hun Jeoung,Holger Dobbek,Maria Andrea Mroginski,Ingo Zebger,Peter Hildebrandt Chem. Sci., 2016,7, 3162-3171

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

1781087-73-7 (tert-butyl N-1-(4-hydroxyphenyl)-2-oxoethyl-N-methylcarbamate) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 506-17-2(cis-Vaccenic acid)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 73024-80-3(5-(Hexadecanoylamino)fluorescein)

- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量